molecular formula C21H19N3OS B361560 3-amino-4,5,6-trimethyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4,5,6-trimethyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B361560
M. Wt: 361.5g/mol
InChI Key: OCQWVZBORNSPRI-UHFFFAOYSA-N
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Description

3-amino-4,5,6-trimethyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,5,6-trimethyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include heating in formic acid or using other cyclization agents such as triethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,5,6-trimethyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-amino-4,5,6-trimethyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4,5,6-trimethyl-N-(2-naphthyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the naphthalen-2-yl group.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5g/mol

IUPAC Name

3-amino-4,5,6-trimethyl-N-naphthalen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H19N3OS/c1-11-12(2)17-18(22)19(26-21(17)23-13(11)3)20(25)24-16-9-8-14-6-4-5-7-15(14)10-16/h4-10H,22H2,1-3H3,(H,24,25)

InChI Key

OCQWVZBORNSPRI-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC4=CC=CC=C4C=C3)C

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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